Bas-118

Description

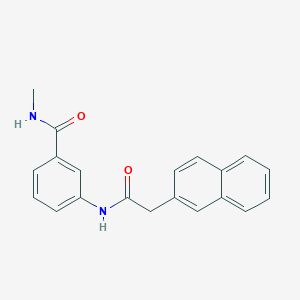

Structure

2D Structure

3D Structure

Properties

CAS No. |

218936-13-1 |

|---|---|

Molecular Formula |

C20H18N2O2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide |

InChI |

InChI=1S/C20H18N2O2/c1-21-20(24)17-7-4-8-18(13-17)22-19(23)12-14-9-10-15-5-2-3-6-16(15)11-14/h2-11,13H,12H2,1H3,(H,21,24)(H,22,23) |

InChI Key |

VQVCFYIDCWPSNE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |

Other CAS No. |

218936-13-1 |

Synonyms |

BAS 118 BAS-118 BAS118 N-methyl-3-(2-(2-naphthyl)acetylamino)benzamide |

Origin of Product |

United States |

Foundational & Exploratory

Bas-118: A Novel Benzamide Derivative with Potent and Selective Anti-Helicobacter pylori Activity

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a major causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] The rising prevalence of antibiotic resistance in H. pylori necessitates the development of novel therapeutic agents with unique mechanisms of action.[2] Bas-118, a novel benzamide derivative, has emerged as a promising candidate with potent and selective antibacterial activity against H. pylori, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[3][4][5][6] This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound against H. pylori, with a focus on quantitative data, experimental protocols, and visual representations of workflows.

While the precise molecular target and the intricate signaling pathways involved in the antibacterial action of this compound are not yet fully elucidated in the available scientific literature, this guide synthesizes the current understanding of its activity based on published in vitro studies.

Quantitative Data Summary

The antibacterial efficacy of this compound against H. pylori has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Activity of this compound against Clinical Isolates of H. pylori [3][5][6]

| Isolate Category | Number of Strains | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Randomly Selected | 100 | ≤0.003–0.025 | ≤0.003 | 0.013 |

| Clarithromycin-Resistant | 30 | ≤0.003–0.025 | 0.006 | 0.013 |

| Metronidazole-Resistant | 25 | ≤0.003–0.025 | 0.006 | 0.013 |

Table 2: In Vitro Activity of this compound against Various Bacterial Species [3][5]

| Bacterial Species | Number of Strains | MIC (mg/L) |

| Helicobacter pylori | 155 | ≤0.003–0.025 |

| Other 29 non-H. pylori strains | 29 | ≥8 |

Experimental Protocols

The following section details the methodologies employed in the key experiments to evaluate the anti-H. pylori activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MICs of this compound against H. pylori and other bacterial strains were determined using the agar dilution method.[4]

1. Preparation of Media:

-

For H. pylori, Brucella agar supplemented with 5% horse blood was used.

-

For other bacterial species, Mueller-Hinton agar was utilized.

2. Preparation of Inoculum:

-

H. pylori strains were cultured on supplemented Brucella agar plates under microaerophilic conditions (10% CO2, 5% O2, 85% N2) at 37°C for 3 days.

-

Bacterial colonies were harvested and suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.

3. Agar Dilution Procedure:

-

Two-fold serial dilutions of this compound were prepared and incorporated into the molten agar medium.

-

The bacterial suspension was inoculated onto the surface of the agar plates containing the different concentrations of this compound using a multipoint inoculator.

-

The final inoculum size was approximately 105 colony-forming units (CFU) per spot.

4. Incubation:

-

Plates inoculated with H. pylori were incubated under microaerophilic conditions at 37°C for 72 hours.

-

Plates with other bacterial species were incubated under appropriate atmospheric conditions at 37°C for 24-48 hours.

5. Interpretation of Results:

-

The MIC was defined as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria.

Induction of Drug Resistance

The potential for H. pylori to develop resistance to this compound was assessed through serial passage in the presence of subinhibitory concentrations of the compound.[3][5][6]

1. Serial Passage:

-

H. pylori strains were serially passaged on agar plates containing sub-MIC levels of this compound.

-

For each passage, bacteria were grown on a plate with a concentration of this compound equal to 0.5 times the MIC determined in the previous passage.

2. Duration:

-

The serial passage was continued for 10 consecutive passages.

3. Determination of MIC:

-

The MIC of this compound for the passaged strains was determined after every five passages to monitor for any increase in resistance.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship of this compound's Known Characteristics

Caption: Logical flow of this compound's observed properties and their implications.

Discussion on the Mechanism of Action

The potent and highly selective activity of this compound against H. pylori strongly suggests a novel mechanism of action that is distinct from that of existing antibiotics.[4] The compound's efficacy against strains resistant to clarithromycin (which targets protein synthesis) and metronidazole (which involves DNA damage after reductive activation) indicates that this compound does not share cross-resistance with these agents and likely acts on a different molecular target.[4]

The narrow antibacterial spectrum, with high MIC values against a broad range of other bacteria, further supports the hypothesis of a target that is either unique to H. pylori or is significantly different in H. pylori compared to other bacterial species.[3][5][6] This selectivity is a highly desirable characteristic for an anti-H. pylori agent as it would minimize the disruption of the normal gut microbiota.[4]

Furthermore, the low frequency of resistance development observed in vitro after serial passage suggests that the target of this compound may be an essential component of H. pylori's physiology, where mutations that confer resistance are less likely to be tolerated.[3][5][6]

Potential, yet unconfirmed, mechanisms of action could involve the inhibition of a specific enzyme crucial for H. pylori's survival in the gastric environment, disruption of the cell envelope, or interference with a key metabolic pathway. However, without further experimental evidence, these remain speculative. Future research should focus on identifying the specific molecular target of this compound through techniques such as affinity chromatography, genetic screening for resistant mutants, and transcriptomic or proteomic analyses of this compound-treated H. pylori.

Conclusion

This compound is a novel benzamide derivative with potent and selective in vitro activity against H. pylori, including multi-drug resistant strains. The available data strongly indicate a novel mechanism of action, which is a significant advantage in the face of growing antibiotic resistance. While the precise molecular target remains to be elucidated, the unique characteristics of this compound make it a highly promising lead compound for the development of a new generation of anti-H. pylori therapies. Further investigation into its specific mechanism of action is crucial to fully realize its therapeutic potential.

References

- 1. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 2. frontiersin.org [frontiersin.org]

- 3. In vitro anti-Helicobacter pylori activity of this compound, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

The Discovery and Synthesis of Bas-118: A Potent Anti-Helicobacter pylori Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bas-118 is a novel benzamide derivative identified as a potent and selective antibacterial agent against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro efficacy of this compound. It includes detailed, albeit inferred, experimental protocols for its synthesis, quantitative data on its antibacterial activity, and visualizations of key bacterial signaling pathways that represent potential targets for its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anti-infective therapies.

Introduction

The increasing prevalence of antibiotic resistance in Helicobacter pylori necessitates the development of novel therapeutic agents. This compound, a benzamide derivative, has emerged as a promising candidate with potent and selective activity against this pathogenic bacterium. This guide details the fundamental chemical and biological aspects of this compound, providing a foundational resource for further research and development.

Physicochemical Properties of this compound

This compound is chemically defined as N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₁₈N₂O₂ |

| IUPAC Name | N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide |

| CAS Number | 218936-13-1 |

| Molecular Weight | 318.37 g/mol |

| Appearance | Presumed solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol |

Synthesis of this compound

While the original detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous N-substituted benzamide derivatives. The proposed synthesis is a two-step process involving the acylation of an aminobenzamide intermediate.

Proposed Synthetic Pathway

Experimental Protocol (Inferred)

Step 1: Synthesis of 2-(Naphthalen-2-yl)acetyl chloride

-

To a solution of 2-(naphthalen-2-yl)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2-(naphthalen-2-yl)acetyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide (this compound)

-

Dissolve 3-amino-N-methylbenzamide (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a solution of the crude 2-(naphthalen-2-yl)acetyl chloride (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

In Vitro Antibacterial Activity

This compound has demonstrated potent and selective in vitro activity against Helicobacter pylori. The minimum inhibitory concentration (MIC) values were determined using the agar dilution method.

Experimental Protocol: Agar Dilution Method for MIC Determination

-

Prepare a series of agar plates containing two-fold serial dilutions of this compound.

-

Culture H. pylori isolates in an appropriate broth medium to achieve a standardized inoculum (e.g., 10⁵ CFU/spot).

-

Spot the bacterial suspension onto the surface of the agar plates.

-

Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Quantitative Data: In Vitro Activity of this compound against H. pylori

The following table summarizes the in vitro antibacterial activity of this compound against a panel of H. pylori isolates, including strains resistant to clarithromycin and metronidazole.

| Organism/Strain | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Helicobacter pylori (Randomly Selected) | 100 | ≤0.003 | 0.013 | ≤0.003-0.025 |

| H. pylori (Clarithromycin-resistant) | 30 | - | - | Similar to susceptible |

| H. pylori (Metronidazole-resistant) | 25 | - | - | Similar to susceptible |

| Other Bacterial Genera (29 reference strains) | 29 | ≥8 | ≥8 | ≥8 |

Data from Kobayashi et al., J Antimicrob Chemother, 2002.[1]

Potential Mechanism of Action and Cellular Targets in H. pylori

The precise molecular target of this compound in H. pylori has not been definitively elucidated. However, based on the mechanisms of other antibacterial agents and the essential pathways for bacterial survival, several key cellular processes are likely targets. These include cell wall synthesis, protein synthesis, and DNA replication.

Hypothesized Target: Bacterial Cell Wall Synthesis

The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making its synthesis an excellent target for antibiotics.

Hypothesized Target: Bacterial Protein Synthesis

The bacterial ribosome is a well-established target for many classes of antibiotics. Inhibition of protein synthesis leads to the cessation of essential cellular functions and ultimately cell death.

Hypothesized Target: Bacterial DNA Replication

Interference with DNA replication is another effective antibacterial strategy. Key enzymes in this process are potential targets for novel inhibitors.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of Helicobacter pylori in vitro. Its efficacy against drug-resistant strains makes it a particularly attractive candidate for further development. Future research should focus on elucidating its precise mechanism of action, conducting in vivo efficacy and safety studies, and optimizing its pharmacokinetic and pharmacodynamic properties. The information presented in this guide provides a solid foundation for these next steps in the development of this compound as a potential new therapy for H. pylori infections.

References

In Vitro Activity of Bas-118 Against Helicobacter pylori: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Bas-118, a novel benzamide derivative, against the pathogenic bacterium Helicobacter pylori. The document summarizes key quantitative data, details the experimental protocols for antimicrobial susceptibility testing, and illustrates experimental workflows and hypothetical mechanisms of action.

Quantitative Antimicrobial Activity

This compound demonstrates potent and selective antibacterial activity against a wide range of Helicobacter pylori isolates, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[1][2][3] The minimum inhibitory concentrations (MICs) were determined for 155 clinical isolates of H. pylori.[1][2][3]

The compound exhibits significantly lower activity against non-H. pylori bacterial strains, with MICs reported to be ≥8 mg/L, highlighting its selective action.[1][2][3] Furthermore, in vitro studies suggest that H. pylori does not readily develop resistance to this compound, with no more than a two-fold increase in MICs observed after 10 serial passages in the presence of subinhibitory concentrations of the compound.[1][2][3]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of this compound against clinical isolates of H. pylori.

Table 1: In Vitro Activity of this compound Against 100 Randomly Selected H. pylori Isolates [1][2][3]

| Metric | MIC (mg/L) |

| MIC50 | ≤0.003 |

| MIC90 | 0.013 |

| Range | ≤0.003–0.025 |

Table 2: In Vitro Activity of this compound Against Antibiotic-Resistant H. pylori Isolates [1][2][3]

| Isolate Type | Number of Isolates | This compound MIC Range (mg/L) |

| Clarithromycin-Resistant | 30 | Similar to susceptible isolates |

| Metronidazole-Resistant | 25 | Similar to susceptible isolates |

Experimental Protocols

The primary method used to determine the in vitro activity of this compound against H. pylori is the agar dilution method, which is considered the gold standard for this fastidious organism.[4]

Agar Dilution Method for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established research methodologies for H. pylori susceptibility testing.[1][4]

2.1.1 Media and Reagents

-

Growth Medium: Mueller-Hinton agar supplemented with 5% to 10% defibrinated sheep or horse blood.[5]

-

Inoculum Broth: Brucella broth or Brain Heart Infusion (BHI) broth.

-

This compound Stock Solution: Prepared by dissolving this compound in a suitable solvent (e.g., dimethyl sulfoxide) to a known concentration.

-

Bacterial Strains: Clinically isolated H. pylori strains and a reference strain (e.g., ATCC 43504).

2.1.2 Inoculum Preparation

-

H. pylori isolates are subcultured from frozen stocks onto blood agar plates and incubated for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C.[1]

-

Colonies are harvested from the plate and suspended in the inoculum broth.

-

The turbidity of the bacterial suspension is adjusted to a McFarland standard of 2.0 or 3.0 (approximately 1 x 10⁸ CFU/mL).[2][5]

2.1.3 Plate Preparation and Inoculation

-

A series of twofold dilutions of the this compound stock solution is prepared.

-

Each dilution is added to molten Mueller-Hinton agar at 45-50°C to achieve the desired final concentrations.

-

The agar is poured into sterile Petri dishes and allowed to solidify. A drug-free plate is included as a growth control.

-

The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint replicating device (e.g., a Steers replicator), which delivers a small volume (e.g., 2 μL) of each bacterial suspension.[1][2]

2.1.4 Incubation and Interpretation

-

The inoculated plates are incubated at 37°C for 48-72 hours under microaerophilic conditions.[1][2]

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar.

Visualized Workflows and Mechanisms

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Helicobacter pylori.

Caption: Workflow for MIC determination via the agar dilution method.

Hypothetical Mechanism of Action

While the precise molecular target of this compound in H. pylori has not been elucidated in the available literature, many novel antimicrobial agents function by disrupting essential cellular processes. Benzamide derivatives, in other bacterial species, have been shown to target critical proteins involved in cell division. One such target is the FtsZ protein, which is essential for bacterial cytokinesis. The diagram below illustrates a hypothetical pathway where this compound could inhibit bacterial cell division by targeting FtsZ.

Caption: Hypothetical inhibition of FtsZ by this compound, disrupting cell division.

References

- 1. Antimicrobial susceptibility testing for Helicobacter pylori isolates from Brazilian children and adolescents: Comparing agar dilution, E-test, and disk diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

Unveiling the Potent and Selective Antibacterial Profile of Bas-118

An In-depth Technical Guide on the Antibacterial Spectrum of Activity of a Novel Benzamide Derivative

For researchers, scientists, and drug development professionals, the emergence of novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance. Bas-118, a new benzamide derivative, has demonstrated significant promise with its potent and highly selective antibacterial activity, particularly against Helicobacter pylori. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its in vitro activity, experimental protocols, and the current understanding of its mechanism of action.

Antibacterial Spectrum of Activity

This compound has shown remarkable potency against a wide range of clinical isolates of Helicobacter pylori, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[1][2][3] In contrast, its activity against other bacterial species is notably low, highlighting its selective nature.[1][2][3]

Table 1: In Vitro Antibacterial Activity of this compound Against Helicobacter pylori

| Bacterial Strain | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Helicobacter pylori (Randomly Selected) | 100 | ≤0.003 | 0.013 | ≤0.003–0.025 |

| Helicobacter pylori (Clarithromycin-Resistant) | 30 | - | - | ≤0.003–0.025 |

| Helicobacter pylori (Metronidazole-Resistant) | 25 | - | - | ≤0.003–0.025 |

Data sourced from Kobayashi et al. (2002).[1]

Table 2: Comparative Antibacterial Activity of this compound Against Other Bacterial Species

| Bacterial Species | Number of Strains | MIC (mg/L) |

| Non-H. pylori strains | 29 | ≥8 |

| Campylobacter jejuni | 1 | ≤0.016 |

Data sourced from Kobayashi et al. (2002).[1]

The potent activity against H. pylori with a MIC₉₀ of 0.013 mg/L, coupled with minimal impact on other bacteria, suggests that this compound could be a targeted therapy, potentially reducing the side effects associated with broad-spectrum antibiotics by preserving the normal intestinal flora.[1]

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated.[4] However, as a benzamide derivative, it is hypothesized to function by inhibiting essential bacterial enzymes, possibly those involved in cell wall synthesis or critical metabolic pathways, leading to bacterial growth inhibition or cell death.[4] The novelty of its structure, compared to existing anti-H. pylori agents, suggests a potentially new mechanism of action that could overcome existing resistance issues.[1]

Experimental Protocols

The following protocols are based on the methodologies described for the in vitro evaluation of this compound.[1]

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was determined using the agar dilution method, following the guidelines of the Japanese Society of Chemotherapy.

-

Preparation of Media: Agar plates containing two-fold serial dilutions of this compound were prepared. For H. pylori strains, the concentration of this compound ranged from 0.003 to 50 mg/L. For other bacterial species, the concentration range was 0.004 to 4 mg/L.

-

Inoculum Preparation: Bacterial strains were cultured to achieve a specific cell density.

-

Inoculation: A multi-point inoculator was used to deliver a standardized inoculum of 5 × 10³ or 5 × 10⁵ colony-forming units (cfu)/spot onto the agar plates.

-

Incubation: The inoculated plates were incubated under appropriate conditions for each bacterial species. For H. pylori, incubation was carried out for 72 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

3.2. Serial Passage Experiment for Resistance Development

To assess the potential for resistance development, a serial passage experiment was conducted.

-

Bacterial Strains: Five strains of H. pylori were selected for this experiment.

-

Subinhibitory Concentrations: Agar plates were prepared containing this compound at concentrations of 0.5x, 1x, and 2x the initial MIC for each strain.

-

Serial Passaging: The bacterial strains were transferred to the drug-containing agar plates using a swab and incubated for 72 hours. This process was repeated for ten passages.

-

MIC Monitoring: The MIC of this compound for each strain was determined at each passage to monitor for any increase.

The results of this experiment showed that the MICs for this compound increased no more than two-fold after ten serial passages, indicating a low potential for the development of resistance in vitro.[1][2][3]

Visualized Experimental Workflow

The following diagram illustrates the workflow for evaluating the in vitro antibacterial activity and resistance potential of this compound.

Caption: Workflow for in vitro antibacterial activity and resistance testing of this compound.

Conclusion

This compound emerges as a promising new antibacterial agent with a potent and selective activity against Helicobacter pylori, including drug-resistant strains.[1][2][3] Its narrow antibacterial spectrum and low propensity for inducing resistance in vitro are highly desirable characteristics for a targeted anti-H. pylori therapy.[1][2][3] Further investigations into its precise mechanism of action and in vivo efficacy are warranted to fully realize its therapeutic potential in the management of H. pylori infections.

References

In-depth Technical Guide: Solubility and Stability of Bas-118 in Culture Media

Abstract

This guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound Bas-118 in commonly used cell culture media. Due to the absence of specific data for a compound designated "this compound" in the public domain, this document outlines the critical experimental protocols and theoretical considerations for determining these parameters for any new chemical entity intended for cell-based assays. The methodologies described herein are based on established principles of pharmaceutical and cell culture sciences. This guide is intended for researchers, scientists, and drug development professionals to establish a robust understanding of a compound's behavior in in vitro systems, ensuring data integrity and reproducibility.

Introduction

The accurate determination of a compound's solubility and stability in cell culture media is a cornerstone of preclinical drug discovery and in vitro research. These parameters directly influence the effective concentration of a compound in an assay, its bioavailability to the cells, and the overall reliability of the experimental results. A compound with poor solubility may precipitate out of solution, leading to an inaccurate assessment of its biological activity. Similarly, an unstable compound may degrade over the course of an experiment, resulting in a diminished or altered effect.

This document serves as a technical guide for characterizing a novel compound, referred to here as this compound, in terms of its solubility and stability in standard culture media such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640. While specific data for "this compound" is not available, the principles and protocols outlined provide a framework for its empirical determination.

Determining Aqueous Solubility

The initial step in assessing a compound's suitability for cell-based assays is to determine its aqueous solubility. This provides a baseline for preparing stock solutions and understanding its behavior in aqueous environments like culture media.

Experimental Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at a physiologically relevant pH (e.g., 7.4).

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of this compound under the specified conditions.

Table 1: Hypothetical Aqueous Solubility Data for this compound

| Parameter | Value |

| Solvent | PBS (pH 7.4) |

| Temperature | 37°C |

| Solubility (µg/mL) | [Data] |

| Solubility (µM) | [Data] |

Note: This table is a template. Actual values must be determined experimentally.

Solubility in Cell Culture Media

Cell culture media are complex mixtures containing amino acids, vitamins, salts, glucose, and often serum proteins, which can significantly impact the solubility of a compound compared to simple aqueous buffers.

Experimental Protocol: Kinetic Solubility in Culture Media

Objective: To determine the kinetic solubility of this compound in specific cell culture media (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS).

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add increasing amounts of the this compound stock solution to the desired culture medium in a multi-well plate. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a relevant experimental duration (e.g., 2, 24, 48 hours).

-

Precipitation Detection: Visually inspect for precipitation. For a more quantitative assessment, measure the turbidity of the solutions using a nephelometer or a plate reader at a suitable wavelength (e.g., 600 nm).

-

Quantification (Optional but Recommended): Centrifuge the plate to pellet any precipitate. Analyze the concentration of this compound remaining in the supernatant by HPLC or LC-MS.

-

Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Table 2: Hypothetical Kinetic Solubility of this compound in Culture Media

| Culture Medium | Serum (FBS) | Incubation Time (h) | Kinetic Solubility (µM) |

| DMEM | 10% | 24 | [Data] |

| DMEM | 0% | 24 | [Data] |

| RPMI-1640 | 10% | 24 | [Data] |

| RPMI-1640 | 0% | 24 | [Data] |

Note: This table is a template. Actual values must be determined experimentally.

Stability in Cell Culture Media

The chemical stability of a compound in culture media is crucial for interpreting biological data, especially in long-term experiments. Degradation can be caused by hydrolysis, oxidation, or enzymatic activity from components in the serum.

Experimental Protocol: Stability Assessment

Objective: To determine the degradation rate of this compound in cell culture media over time.

Methodology:

-

Sample Preparation: Spike this compound into the desired culture medium (with and without FBS) at a concentration well below its determined kinetic solubility.

-

Incubation: Incubate the samples at 37°C, 5% CO₂.

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

-

Reaction Quenching: Immediately stop any further degradation by adding a suitable quenching solution (e.g., ice-cold acetonitrile) and store the samples at -20°C or -80°C until analysis.

-

Quantification: Analyze the concentration of the parent compound (this compound) in each sample using a validated HPLC or LC-MS method.

-

Data Analysis: Plot the concentration of this compound versus time. Calculate the half-life (t₁/₂) of the compound in the medium.

Table 3: Hypothetical Stability of this compound in Culture Media at 37°C

| Culture Medium | Serum (FBS) | Half-life (t₁/₂) (hours) |

| DMEM | 10% | [Data] |

| DMEM | 0% | [Data] |

| RPMI-1640 | 10% | [Data] |

| RPMI-1640 | 0% | [Data] |

Note: This table is a template. Actual values must be determined experimentally.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Workflow for Kinetic Solubility Assessment.

Caption: Workflow for Stability Determination.

Signaling Pathways

The relevance of specific signaling pathways would be entirely dependent on the biological target and mechanism of action of this compound. Once the target is identified, a diagram illustrating the canonical pathway and the putative point of intervention by this compound should be generated. For example, if this compound were a hypothetical inhibitor of the MEK kinase in the MAPK/ERK pathway, a corresponding diagram could be created.

In-Depth Technical Guide: Bas-118 (CAS Number 218936-13-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bas-118, also identified by its chemical name N-methyl-3-(2-(2-naphthyl)acetylamino)benzamide, is a novel benzamide derivative demonstrating potent and selective antibacterial activity against Helicobacter pylori.[1][2] This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its in vitro efficacy, the methodologies used for its evaluation, and its potential as a therapeutic agent. All available quantitative data has been summarized, and key experimental protocols are detailed. Visualizations of experimental workflows and hypothetical mechanisms are provided to facilitate understanding.

Core Compound Information

| Property | Value | Source |

| CAS Number | 218936-13-1 | PubChem |

| Chemical Name | N-methyl-3-(2-(2-naphthyl)acetylamino)benzamide | [1][2] |

| Molecular Formula | C20H18N2O2 | PubChem |

| Molecular Weight | 318.4 g/mol | PubChem |

| Class | Benzamide Derivative | [1][2] |

Quantitative Data: In Vitro Antibacterial Activity

This compound has shown significant promise as a selective anti-H. pylori agent. Its activity has been quantified against a substantial number of clinical isolates, including strains resistant to commonly used antibiotics such as clarithromycin (CAM) and metronidazole (MNDZ).[1][2]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Helicobacter pylori [1][2]

| Isolate Population | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Randomly Selected | 100 | ≤0.003 | 0.013 | ≤0.003–0.025 |

| Clarithromycin-Resistant | 30 | 0.006 | 0.013 | ≤0.003–0.025 |

| Metronidazole-Resistant | 25 | 0.006 | 0.025 | ≤0.003–0.025 |

Table 2: Selectivity of this compound against Non-H. pylori Bacterial Strains [1][2]

| Bacterial Group | Number of Strains | MIC (mg/L) |

| Various Non-H. pylori Species | 29 | ≥8 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol for determining the MIC of this compound against H. pylori is based on the agar dilution method.[2]

1. Preparation of Media:

- Brucella agar supplemented with 5% horse blood is prepared.

- Two-fold serial dilutions of this compound are incorporated into the agar plates at final concentrations ranging from 0.003 to 50 mg/L.

2. Inoculum Preparation:

- H. pylori strains are cultured on appropriate agar plates for 72 hours in a microaerophilic atmosphere (10% CO2, 5% O2, 85% N2).

- Bacterial colonies are suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.

- The bacterial suspension is further diluted to achieve a final inoculum density of approximately 10^5 colony-forming units (CFU) per spot.

3. Inoculation:

- A multipoint inoculator is used to deliver 1-2 µL of each bacterial suspension onto the surface of the agar plates containing the various concentrations of this compound.

- Control plates without any antibacterial agent are also inoculated.

4. Incubation:

- The inoculated plates are incubated at 37°C for 72 hours under microaerophilic conditions.

5. MIC Determination:

- The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar plate.

Drug Resistance Induction Study

This study was conducted to evaluate the potential for H. pylori to develop resistance to this compound.[2]

1. Serial Passages:

- Five strains of H. pylori were serially passaged on agar plates containing sub-inhibitory concentrations (0.5x, 1x, and 2x the initial MIC) of this compound.

- For each passage, bacteria were swabbed from the plate with the highest drug concentration that still permitted growth and re-streaked onto a new set of plates with the same concentration gradient.

- This process was repeated for 10 passages.

2. MIC Re-evaluation:

- After every passage, the MIC of this compound for each of the five strains was redetermined using the agar dilution method described above.

Results: The MICs of this compound for the five H. pylori strains increased by no more than two-fold after 10 serial passages, suggesting a low potential for the development of resistance.[1][2]

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination of this compound.

Hypothetical Signaling Pathways for Antibacterial Action

The precise mechanism of action for this compound has not yet been elucidated.[2] However, based on the general mechanisms of antibacterial agents, the following diagram illustrates potential pathways through which this compound may exert its effect on H. pylori.

Caption: Hypothetical mechanisms of action for this compound.

Gaps in Current Research

Despite the promising in vitro data, there is a significant lack of publicly available information regarding several key aspects of this compound's development profile:

-

Mechanism of Action: The specific molecular target and signaling pathway of this compound in H. pylori remain unknown.

-

Synthesis and Characterization: A detailed, peer-reviewed synthesis protocol and comprehensive characterization data (e.g., NMR, IR, Mass Spectrometry) are not available in the public domain.

-

In Vivo Data: There are no published studies on the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), or toxicology of this compound in animal models.

-

Cytotoxicity: Specific data on the cytotoxicity of this compound against mammalian cell lines has not been published.

Conclusion

This compound is a potent and selective in vitro inhibitor of H. pylori, including strains resistant to current standard-of-care antibiotics. Its low propensity for inducing resistance in vitro further highlights its potential as a lead compound for a new class of anti-H. pylori therapeutics. However, further research is critically needed to elucidate its mechanism of action, establish its in vivo efficacy and safety profile, and develop a scalable synthetic route. The data presented in this guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this promising antibacterial agent.

References

Methodological & Application

Application Notes and Protocols: Bas-118 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bas-118 is a novel benzamide derivative demonstrating potent and selective antibacterial activity against Helicobacter pylori, a pathogenic bacterium implicated in various gastric diseases, including peptic ulcers and gastritis.[1][2] This document provides a detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against H. pylori using the agar dilution method, as well as a protocol for the broth microdilution method. These protocols are essential for the evaluation of this compound's efficacy and for its potential development as a therapeutic agent. The potent activity of this compound has been observed against both susceptible and resistant strains of H. pylori, including those resistant to clarithromycin and metronidazole.[1][2]

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against Helicobacter pylori and provides recommended parameters for conducting MIC assays.

| Parameter | Value | Reference |

| This compound MIC Range for H. pylori | ≤0.003–0.025 mg/L | [1][2] |

| This compound MIC₅₀ for H. pylori | ≤0.003 mg/L | [1][2] |

| This compound MIC₉₀ for H. pylori | 0.013 mg/L | [1][2] |

| Recommended Test Method | Agar Dilution or Broth Microdilution | [1][3][4] |

| Recommended Culture Medium | Mueller-Hinton Agar or Brucella Agar with 5-10% sheep or horse blood | [5][6][7][8] |

| Inoculum Density | 1 x 10⁵ - 1 x 10⁸ CFU/spot (Agar Dilution) or 5 x 10⁵ CFU/mL (Broth Microdilution) | [1][9] |

| Incubation Temperature | 37°C | [5][8] |

| Atmospheric Conditions | Microaerobic (e.g., 5% O₂, 10% CO₂, 85% N₂) | [5][6] |

| Incubation Time | 48-72 hours | [5][8] |

| Quality Control Strain | H. pylori ATCC 43504 | [4][8] |

Experimental Protocols

Protocol 1: Agar Dilution Method for this compound MIC Determination

This method is considered a reference for susceptibility testing of H. pylori.[4]

Materials:

-

This compound powder

-

Solvent for this compound (e.g., DMSO, follow manufacturer's instructions)

-

Mueller-Hinton agar or Brucella agar

-

Defibrinated sheep or horse blood (5-10%)

-

Helicobacter pylori test strains and Quality Control (QC) strain (e.g., ATCC 43504)

-

Sterile petri dishes

-

Microaerobic gas generating system or incubator

-

Sterile saline (0.85%) or Brucella broth

-

McFarland turbidity standards (0.5 and 3.0)

-

Multipoint inoculator (optional)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested.

-

-

Preparation of Agar Plates with this compound:

-

Prepare Mueller-Hinton or Brucella agar according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Add the appropriate volume of sterile, defibrinated blood (5-10%).

-

Prepare a series of two-fold dilutions of this compound in sterile tubes. Add the appropriate volume of each this compound dilution to individual flasks of molten agar to achieve the final desired concentrations (e.g., ranging from 0.001 to 0.512 mg/L).

-

Also, prepare a drug-free control plate.

-

Mix gently and pour 20-25 mL of the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

-

-

Inoculum Preparation:

-

Subculture H. pylori strains on non-selective blood agar plates and incubate under microaerobic conditions at 37°C for 48-72 hours.

-

Harvest several colonies and suspend them in sterile saline or Brucella broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 or 3.0 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

-

This suspension can be further diluted to achieve the desired inoculum density.

-

-

Inoculation:

-

Inoculate the prepared agar plates containing this compound and the control plate with the bacterial suspension. A multipoint inoculator can be used to deliver approximately 1-2 µL of the suspension (1 x 10⁵ CFU/spot) onto the agar surface.[10]

-

-

Incubation:

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the H. pylori strain. A faint haze or a single colony at the inoculation site should be disregarded.

-

Protocol 2: Broth Microdilution Method for this compound MIC Determination

This method is a suitable alternative for routine susceptibility testing of clinical H. pylori isolates.[3]

Materials:

-

This compound powder

-

Solvent for this compound

-

Brucella broth or Mueller-Hinton broth

-

Fetal Bovine Serum (FBS) or horse serum (5-10%)

-

Sterile 96-well microtiter plates

-

Helicobacter pylori test strains and QC strain

-

Microaerobic incubation system

-

Spectrophotometer or plate reader (optional)

-

Resazurin or other viability indicators (optional)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, perform two-fold serial dilutions of this compound in supplemented broth to achieve the desired concentration range. Each well should contain 50 µL of the diluted compound.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile broth.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

-

-

Incubation:

-

Seal the microtiter plates (e.g., with an adhesive film) to prevent evaporation.

-

Incubate the plates at 37°C for 48-72 hours under microaerobic conditions.[10]

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that shows no visible turbidity. The reading can be done visually or with a plate reader at 600 nm.

-

Alternatively, a viability indicator like p-iodonitrophenyltetrazolium violet (INT) or resazurin can be added to the wells to aid in the determination of bacterial viability.[11][12]

-

Visualizations

Experimental Workflow for Agar Dilution MIC Assay

Caption: Workflow of the agar dilution MIC assay for this compound.

Hypothetical Signaling Pathway Inhibition by an Antibacterial Agent

Disclaimer: The specific molecular target and signaling pathway of this compound have not been fully elucidated. The following diagram illustrates a generalized bacterial signaling pathway that could be inhibited by an antibacterial agent, for illustrative purposes only.

Caption: Generalized bacterial signaling pathway and a potential point of inhibition.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In vitro anti-Helicobacter pylori activity of this compound, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Antibiotic Susceptibility and Resistance - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic Bacteriology and Culture - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Perspectives on methodology for in vitro culture of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution of Antibiotic MICs for Helicobacter pylori Strains over a 16-Year Period in Patients from Seoul, South Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bas-118 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bas-118 is a benzamide derivative demonstrating potent and selective antibacterial activity, particularly against Helicobacter pylori.[1][2][3][4] Proper preparation of a stock solution is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and application of a this compound stock solution for in vitro studies.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈N₂O₂ | [5] |

| Molecular Weight | 318.4 g/mol | |

| CAS Number | 218936-13-1 | |

| Appearance | Typically a solid crystalline substance | |

| Solubility | Poorly soluble in water; likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | [5] |

| MIC₉₀ against H. pylori | 0.013 mg/L | [1][3][4] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 318.4 g/mol = 3.184 mg

-

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh 3.184 mg of this compound powder into the tared tube.

-

-

Dissolving this compound:

-

Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Sterilization (Optional but Recommended):

-

If required for your specific application (e.g., cell culture experiments), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 4°C may be acceptable, but stability should be verified for your specific experimental conditions. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[3]

-

Visualizations

Experimental Workflow: this compound Stock Solution Preparation

Caption: A flowchart outlining the key steps for preparing a this compound stock solution.

Postulated Signaling Pathway of this compound Action in H. pylori

While the exact mechanism of action for this compound is still under investigation and considered novel, a plausible pathway based on related benzamide compounds involves the inhibition of urease, an enzyme critical for H. pylori survival in the acidic gastric environment.

References

- 1. In vitro anti-Helicobacter pylori activity of this compound, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Buy this compound (EVT-1575266) | 218936-13-1 [evitachem.com]

Application Notes and Protocols: Bas-118 for Helicobacter pylori Research

Disclaimer: The following application notes and protocols are based on available preclinical, in vitro data. There is currently no publicly available information regarding the use of Bas-118 in clinical combination therapy for H. pylori eradication, its in vivo efficacy, or its specific molecular mechanism of action and associated signaling pathways. The provided information is intended for research purposes only.

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a primary causative agent of various gastric diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] Standard eradication therapies, typically involving a combination of antibiotics and a proton pump inhibitor, are facing declining efficacy due to rising antibiotic resistance.[1][2] This necessitates the exploration of novel antimicrobial agents with potent and selective activity against H. pylori.

This compound is a novel benzamide derivative that has demonstrated potent and selective in vitro antibacterial activity against H. pylori, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[3][4][5][6] Notably, this compound shows minimal activity against other human intestinal flora, suggesting a potential for targeted therapy with fewer side effects.[3] Furthermore, initial studies indicate a low propensity for the development of resistance to this compound in H. pylori.[4][5][6]

These application notes provide a summary of the available in vitro data for this compound and detailed protocols for key experiments to evaluate its anti-H. pylori activity in a research setting.

Data Presentation

Table 1: In Vitro Activity of this compound Against Clinical Isolates of H. pylori

| H. pylori Isolates | Number of Strains | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Randomly Selected | 100 | ≤0.003–0.025 | ≤0.003 | 0.013 |

| Clarithromycin-Resistant | 30 | ≤0.003–0.025 | 0.006 | 0.013 |

| Metronidazole-Resistant | 25 | ≤0.003–0.025 | 0.006 | 0.013 |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data sourced from studies determining MICs by an agar dilution method.[4][6]

Table 2: In Vitro Activity of this compound Against Other Bacterial Species

| Bacterial Species | Number of Strains | MIC (mg/L) |

| Various non-H. pylori strains | 29 | ≥8 |

This table highlights the selective activity of this compound against H. pylori.[4][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol outlines the agar dilution method for determining the MIC of this compound against H. pylori strains.

Materials:

-

This compound

-

H. pylori clinical or reference strains

-

Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with 5% sheep blood)

-

Solvent for this compound (e.g., DMSO)

-

Petri dishes

-

Multi-point inoculator

-

Incubator with microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C

-

Control antibiotics (e.g., clarithromycin, metronidazole, amoxicillin)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

-

Preparation of Agar Plates:

-

Prepare the agar medium according to the manufacturer's instructions and autoclave.

-

Cool the agar to 45-50°C.

-

Prepare two-fold serial dilutions of this compound from the stock solution.

-

Add the appropriate volume of each this compound dilution to the molten agar to achieve the final desired concentrations (e.g., ranging from 0.003 mg/L to 50 mg/L).[3] Also prepare a drug-free control plate.

-

Pour the agar into Petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Culture the H. pylori strains on appropriate agar plates for 48-72 hours under microaerophilic conditions.

-

Harvest the bacterial colonies and suspend them in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the bacterial suspension to achieve a final inoculum density of approximately 5 × 10³ or 5 × 10⁵ colony-forming units (cfu)/spot.[3]

-

-

Inoculation: Using a multi-point inoculator, inoculate the prepared agar plates containing the serial dilutions of this compound and the control plate with the bacterial suspensions.

-

Incubation: Incubate the plates at 37°C for 72 hours under microaerophilic conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth on the agar.[3]

Protocol 2: Serial Passage Experiment for Resistance Development

This protocol is designed to assess the potential for H. pylori to develop resistance to this compound through repeated exposure.

Materials:

-

This compound

-

H. pylori strains with known MICs to this compound

-

Agar medium as described in Protocol 1

-

Control antibiotic (e.g., clarithromycin)

-

Swabs

-

Incubator with microaerophilic conditions

Procedure:

-

Prepare Agar Plates: For each H. pylori strain to be tested, prepare agar plates containing this compound at concentrations of 0.5 × MIC, 1 × MIC, and 2 × MIC. Also, prepare a drug-free control plate.

-

Initial Inoculation: Inoculate a sector of each plate with the corresponding H. pylori strain.

-

Incubation: Incubate the plates for 72 hours under microaerophilic conditions.

-

Serial Passage:

-

After incubation, observe for bacterial growth.

-

Using a swab, collect bacteria from the plate with the highest drug concentration that still permits growth.

-

Inoculate a fresh set of plates containing the same concentrations of this compound.

-

-

Repeat Passages: Repeat this process for a defined number of passages (e.g., 10 passages).[3][4]

-

MIC Determination of Passaged Strains: After the final passage, determine the MIC of the passaged H. pylori strains to this compound using the agar dilution method described in Protocol 1.

-

Analysis: Compare the MIC of the passaged strains to the initial MIC. A significant increase in the MIC suggests the development of resistance. Studies have shown that the MICs of this compound for five H. pylori strains increased by no more than two-fold after 10 serial passages.[4][6]

Future Directions

The potent and selective in vitro activity of this compound against H. pylori, including resistant strains, and its low propensity for resistance development, make it a promising candidate for further investigation. Future studies should focus on:

-

Elucidating the mechanism of action of this compound.

-

Evaluating the efficacy of this compound in in vivo animal models of H. pylori infection.

-

Investigating the synergistic potential of this compound in combination with existing anti-H. pylori drugs.

-

Assessing the safety and tolerability of this compound in preclinical toxicology studies.

Successful outcomes in these areas would be crucial for advancing this compound into clinical development as a novel therapeutic agent for the eradication of H. pylori.

References

- 1. Current and future perspectives for Helicobacter pylori treatment and management: From antibiotics to probiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel therapeutic regimens against Helicobacter pylori: an updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. In vitro anti-Helicobacter pylori activity of this compound, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Application Note & Protocol: Time-Kill Kinetics Assay for Bas-118

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Bas-118 is an experimental benzamide derivative demonstrating antibacterial activity.[1][2] This application note provides a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal or bacteriostatic activity of this compound against a target microorganism. Time-kill assays are crucial in preclinical drug development as they provide dynamic information about the antimicrobial effects of a compound over time.[3][4] The data generated from these assays are essential for understanding the pharmacodynamics of a new chemical entity and for guiding further development. A bactericidal effect is generally defined as a 99.9% reduction, or a ≥ 3-log10 decrease in the colony-forming units (CFU/mL) from the initial inoculum.[3][5]

Principle of the Assay

The time-kill kinetics assay exposes a standardized population of a bacterial strain to a constant concentration of an antimicrobial agent over a specified period.[4] Aliquots are removed at various time intervals, and the number of viable microorganisms is quantified by plating and colony counting. The results are then plotted as log10 CFU/mL versus time to visualize the killing curve and determine the rate and extent of bacterial killing.[6]

Materials and Methods

Materials

-

This compound (powder form)

-

Target bacterial strain (e.g., a susceptible strain of Staphylococcus aureus or Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) plates

-

Phosphate-buffered saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Sterile culture tubes

-

Sterile pipettes and tips

-

Spectrophotometer

-

Incubator (37°C), with shaking capabilities

-

Colony counter

Equipment

-

Laminar flow hood

-

Vortex mixer

-

Micropipettes

-

Water bath or heat block

-

Autoclave

Experimental Protocol

A detailed, step-by-step protocol for conducting the time-kill kinetics assay for this compound is provided below.

1. Preparation of this compound Stock Solution

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in CAMHB to prepare working solutions at concentrations relative to the Minimum Inhibitory Concentration (MIC) of the target organism (e.g., 1x MIC, 2x MIC, 4x MIC). Note: The MIC of this compound against the target organism should be determined prior to this assay using standard broth microdilution methods.

2. Inoculum Preparation

-

From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the target bacteria.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C with shaking (approximately 150 rpm) until it reaches the mid-logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Adjust the bacterial suspension with fresh CAMHB to achieve a final concentration of approximately 5 x 10^6 CFU/mL.

-

Further dilute this suspension to a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

3. Assay Setup

-

Prepare a set of sterile culture tubes for each concentration of this compound to be tested, plus a growth control (no drug) and a sterility control (no bacteria).

-

Add the appropriate volume of the this compound working solutions to the respective tubes.

-

Add the prepared bacterial inoculum to each tube (except the sterility control) to achieve the final desired starting density of approximately 5 x 10^5 CFU/mL.

-

For the growth control, add an equivalent volume of drug-free solvent (e.g., CAMHB with a corresponding low percentage of DMSO).

-

Vortex each tube gently to ensure thorough mixing.

4. Incubation and Sampling

-

Incubate all tubes at 37°C with constant shaking (150 rpm).

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.[5]

5. Enumeration of Viable Bacteria

-

Perform ten-fold serial dilutions of each collected aliquot in sterile PBS.

-

Plate 100 µL of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.

6. Data Analysis

-

Calculate the CFU/mL for each sample using the formula:

-

CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

-

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each this compound concentration and the growth control.

Data Presentation

The quantitative data from the time-kill kinetics assay should be summarized in a table for clear comparison of the different concentrations of this compound over time.

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |

| 0 | 5.70 | 5.71 | 5.69 | 5.70 |

| 2 | 6.50 | 5.20 | 4.80 | 4.10 |

| 4 | 7.80 | 4.60 | 3.90 | 3.10 |

| 6 | 8.90 | 4.10 | 3.10 | 2.50 |

| 8 | 9.20 | 3.80 | 2.60 | <2.00 |

| 24 | 9.50 | 3.50 | <2.00 | <2.00 |

Note: <2.00 indicates the limit of detection.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the time-kill kinetics assay of this compound.

Caption: Workflow of the Time-Kill Kinetics Assay for this compound.

Signaling Pathway (Hypothetical)

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to inhibit essential bacterial enzymes.[2] The following diagram presents a hypothetical signaling pathway illustrating this proposed mechanism.

Caption: Hypothetical Mechanism of Action for this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Buy this compound (EVT-1575266) | 218936-13-1 [evitachem.com]

- 3. emerypharma.com [emerypharma.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Bas-118 in Studying Antibiotic Resistance in Helicobacter pylori

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a major causative agent of various gastric diseases, including chronic gastritis, peptic ulcers, and gastric cancer. The increasing prevalence of antibiotic-resistant H. pylori strains poses a significant challenge to the effective treatment of these conditions. Bas-118, a novel benzamide derivative, has emerged as a potent and selective agent against H. pylori, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[1][2][3] These application notes provide a comprehensive overview of the use of this compound as a tool for studying antibiotic resistance in H. pylori, complete with quantitative data, detailed experimental protocols, and visualizations of experimental workflows and its proposed mechanism of action.

Data Presentation

The antibacterial efficacy of this compound against a range of H. pylori isolates has been demonstrated through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the quantitative data from these studies, highlighting the potent activity of this compound against both antibiotic-susceptible and -resistant strains.

Table 1: In Vitro Activity of this compound against Randomly Selected H. pylori Isolates

| No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| 100 | ≤0.003 | 0.013 | ≤0.003–0.025 |

Data sourced from Kobayashi et al., 2002.[1][2][3]

Table 2: In Vitro Activity of this compound against Clarithromycin- and Metronidazole-Resistant H. pylori Isolates

| Resistant Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Clarithromycin-Resistant (MIC ≥ 1.56 mg/L) | 30 | 0.006 | 0.013 | ≤0.003–0.025 |

| Metronidazole-Resistant (MIC ≥ 6.25 mg/L) | 25 | ≤0.003 | 0.013 | ≤0.003–0.025 |

Data sourced from Kobayashi et al., 2002.[1][2][3]

Table 3: Comparative Activity of this compound against H. pylori and Other Bacterial Species

| Bacterial Species | No. of Strains | MIC Range (mg/L) |

| Helicobacter pylori | 155 | ≤0.003–0.025 |

| Other Genera (29 reference strains) | 29 | ≥8 |

Data sourced from Kobayashi et al., 2002.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility of results. The following are protocols for determining the MIC of this compound and for assessing the potential for resistance development in H. pylori.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is adapted from the methodology described in the study by Kobayashi et al. (2002).[1][2][3]

1. Materials:

- H. pylori isolates (clinical or reference strains)

- This compound

- Brucella agar supplemented with 5-10% sheep or horse blood

- Solvent for this compound (e.g., DMSO)

- Sterile petri dishes

- Microaerobic incubation system (e.g., GasPak™ jar with a microaerophilic gas generator pack)

- Incubator (37°C)

- Multipoint inoculator (optional)

2. Procedure:

- Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.

- Preparation of Agar Plates:

- Melt the Brucella agar and cool to 45-50°C.

- Prepare a series of two-fold dilutions of this compound in molten agar to achieve the desired final concentrations (e.g., from 0.001 to 128 mg/L). Ensure the volume of the this compound solution added to the agar is minimal to avoid affecting solidification.

- Pour the agar containing the different concentrations of this compound into sterile petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.

- Inoculum Preparation:

- Culture the H. pylori isolates on non-selective agar plates for 48-72 hours under microaerobic conditions at 37°C.

- Harvest the bacterial growth and suspend it in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Inoculation:

- Using a sterile swab or a multipoint inoculator, inoculate the surface of the agar plates with the prepared bacterial suspension. A spot size of 1-3 mm is recommended.

- Incubation:

- Incubate the inoculated plates in a microaerobic atmosphere at 37°C for 72 hours.

- Reading the Results:

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the H. pylori isolate.

Protocol 2: Serial Passage Experiment to Assess Resistance Development

This protocol is designed to evaluate the potential for H. pylori to develop resistance to this compound upon repeated exposure.

1. Materials:

- H. pylori isolates

- This compound

- Brucella agar supplemented with 5-10% sheep or horse blood

- Sterile petri dishes

- Microaerobic incubation system

- Incubator (37°C)

2. Procedure:

- Initial MIC Determination: Determine the initial MIC of this compound for the selected H. pylori isolates using the agar dilution method described in Protocol 1.

- Serial Passages:

- Prepare agar plates containing this compound at concentrations of 0.5x, 1x, and 2x the initial MIC.

- Inoculate the plates with the respective H. pylori isolates.

- Incubate the plates under microaerobic conditions at 37°C for 72 hours.

- After incubation, subculture the bacteria from the plate with the highest concentration of this compound that shows growth to a new set of plates with the same concentrations of the antibiotic.

- Repeat this process for a predetermined number of passages (e.g., 10 passages).

- Final MIC Determination:

- After the final passage, determine the MIC of this compound for the passaged isolates again using the agar dilution method.

- Analysis:

- Compare the final MIC to the initial MIC. A significant increase (e.g., >4-fold) in the MIC suggests the development of resistance. Studies have shown that for this compound, the MICs increased by no more than two-fold after 10 serial passages, indicating a low potential for resistance development.[1][2][3]

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a proposed mechanism of action for this compound.

Experimental Workflows

Caption: Workflow for MIC Determination of this compound against H. pylori.

Caption: Workflow for Serial Passage Experiment to Assess Resistance.

Proposed Mechanism of Action

The precise molecular target of this compound in H. pylori has not been fully elucidated. However, based on studies of other benzamide and benzimidazole derivatives, a plausible mechanism involves the inhibition of essential bacterial enzymes. One such proposed target is the NADH:ubiquinone oxidoreductase (Complex I) in the electron transport chain, specifically the NuoD and NuoB subunits. Inhibition of this complex would disrupt cellular respiration and ATP synthesis, leading to bacterial cell death.

Caption: Proposed Mechanism of Action of this compound in H. pylori.

Conclusion